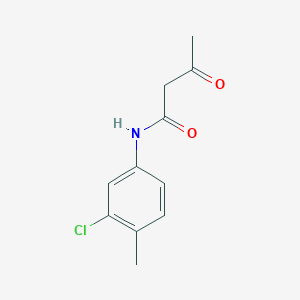

N-(3-chloro-4-methylphenyl)-3-oxobutanamide

Beschreibung

Chemical Identity and Nomenclature

N-(3-Chloro-4-methylphenyl)-3-oxobutanamide is an organic compound with the systematic IUPAC name N-(3-chloro-4-methylphenyl)-3-oxobutanamide . Its molecular formula is $$ \text{C}{11}\text{H}{12}\text{ClNO}_2 $$, and it has a molecular weight of 225.67 g/mol . The compound is identified by the CAS registry number 52793-03-0 and is structurally characterized by a 3-chloro-4-methylphenyl group linked to a 3-oxobutanamide moiety. The SMILES notation for this molecule is CC1=C(C=C(C=C1)NC(=O)CC(=O)C)Cl , which reflects the chloro and methyl substituents on the aromatic ring and the ketone-amide functional group.

The compound belongs to the class of acetoacetanilide derivatives , which are widely studied for their applications in dye synthesis and organic intermediates. Its nomenclature follows IUPAC guidelines, prioritizing the position of substituents on the phenyl ring and the functional group hierarchy of the amide over the ketone.

Structural Classification and Relationship to Acetoacetanilide Derivatives

N-(3-Chloro-4-methylphenyl)-3-oxobutanamide is structurally analogous to acetoacetanilide ($$ \text{C}{10}\text{H}{11}\text{NO}_2 $$), a well-known precursor in the synthesis of azo dyes and pigments. While acetoacetanilide features an unsubstituted phenyl group, the chloro and methyl substituents at the 3- and 4-positions of the aromatic ring in N-(3-chloro-4-methylphenyl)-3-oxobutanamide introduce steric and electronic modifications that influence its reactivity and applications.

The compound’s 3-oxobutanamide backbone is a hallmark of acetoacetanilide derivatives, which are characterized by a ketone group adjacent to an amide functionality. This structural motif enables participation in condensation reactions, such as Knoevenagel and Claisen-Schmidt reactions, which are critical in heterocyclic chemistry. For example, acetoacetanilide derivatives react with malononitrile or ethyl cyanoacetate to form thiophene and pyridine derivatives, showcasing their versatility in organic synthesis.

Historical Context in Organic Chemistry Research

The development of N-(3-chloro-4-methylphenyl)-3-oxobutanamide is rooted in the broader exploration of acetoacetanilide derivatives, which gained prominence in the early 20th century for their role in synthesizing arylide yellow pigments . These pigments, such as Pigment Yellow 74, revolutionized the dye industry due to their stability and colorfastness.

In recent decades, research has expanded to investigate the compound’s potential in medicinal chemistry. For instance, acetoacetanilide derivatives have been evaluated for antitumor activity, with some analogs demonstrating inhibitory effects against human cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). While N-(3-chloro-4-methylphenyl)-3-oxobutanamide itself has not been directly tested in these studies, its structural similarity to active compounds suggests potential bioactivity worthy of further exploration.

Physical State and Appearance Characteristics

N-(3-Chloro-4-methylphenyl)-3-oxobutanamide is typically described as a white to light-yellow crystalline solid at room temperature. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 127–129 °C | |

| Solubility | Soluble in ethanol, chloroform, and dimethyl sulfoxide; slightly soluble in water | |

| Density | ~1.3 g/cm³ (estimated) |

The compound’s low water solubility aligns with its hydrophobic aromatic and amide groups, while its solubility in polar aprotic solvents facilitates its use in synthetic applications.

Eigenschaften

IUPAC Name |

N-(3-chloro-4-methylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-7-3-4-9(6-10(7)12)13-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKGZXXHULCYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358171 | |

| Record name | N-(3-chloro-4-methylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52793-03-0 | |

| Record name | N-(3-chloro-4-methylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials

- 3-chloro-4-methylaniline (substituted aniline)

- Acetoacetic acid derivatives or acetoacetamide

- Coupling reagents or activating agents (if necessary)

- Solvents such as ethanol, toluene, or other organic solvents

Detailed Preparation Methods

Direct Acetoacetylation Method

This method involves the direct reaction of 3-chloro-4-methylaniline with acetoacetic acid derivatives under controlled conditions.

- The substituted aniline is dissolved in an appropriate solvent (e.g., ethanol or toluene).

- Acetoacetic acid or its activated derivative (such as acetoacetyl chloride or acetoacetamide) is added slowly to the solution.

- The reaction mixture is heated under reflux, typically between 80°C to 120°C, for several hours (4–12 hours) to promote amide bond formation.

- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

- Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

- Purification is achieved by recrystallization from suitable solvents or by chromatographic techniques.

Use of Acetoacetyl Chloride

An alternative approach uses acetoacetyl chloride as the acetoacetylating agent, which is more reactive and can improve yields.

- 3-chloro-4-methylaniline is dissolved in an inert solvent such as dichloromethane or chloroform.

- A base such as triethylamine is added to neutralize the hydrochloric acid formed.

- Acetoacetyl chloride is added dropwise at low temperature (0–5°C) to control the reaction rate.

- The mixture is stirred at room temperature or slightly elevated temperature for several hours.

- After completion, the reaction mixture is washed with water and acid/base solutions to remove impurities.

- The organic layer is dried and concentrated.

- The crude product is purified by recrystallization or chromatography.

Microwave-Assisted Synthesis

Microwave irradiation can accelerate the reaction by providing rapid and uniform heating.

- The substituted aniline and acetoacetamide are mixed in a solvent such as p-xylene.

- The mixture is sealed in a microwave vial and heated at elevated temperatures (e.g., 150°C) for short durations (30 minutes to 2 hours).

- The reaction progress is monitored by TLC or HPLC.

- The product is isolated and purified as described above.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Temperature | 80–150°C (reflux or microwave) | Higher temperature increases reaction rate |

| Solvent | Ethanol, toluene, dichloromethane | Solvent polarity affects solubility and yield |

| Reaction Time | 4–12 hours (conventional), 0.5–2 h (microwave) | Longer time improves conversion |

| Molar Ratio | 1:1 to 1:1.2 (aniline:acetoacetyl) | Slight excess of acetoacetyl improves yield |

| Base (if acyl chloride used) | Triethylamine or pyridine (1 eq) | Neutralizes HCl, prevents side reactions |

Purification and Characterization

- Purification: Recrystallization from ethanol or ethyl acetate; column chromatography using silica gel.

- Characterization: Confirmed by spectroscopic methods:

- Infrared Spectroscopy (IR): Amide carbonyl stretch around 1650 cm⁻¹.

- Nuclear Magnetic Resonance (NMR): Characteristic signals for aromatic protons, methyl groups, and amide NH.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight.

- Elemental analysis to confirm composition.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Acetoacetylation | 3-chloro-4-methylaniline + acetoacetic acid | Reflux in ethanol/toluene, 4–12 h | Simple, mild conditions | Longer reaction time |

| Acetoacetyl Chloride Method | 3-chloro-4-methylaniline + acetoacetyl chloride + base | 0–5°C addition, room temp stirring | Higher reactivity, better yield | Requires handling acid chloride |

| Microwave-Assisted Synthesis | 3-chloro-4-methylaniline + acetoacetamide | Microwave heating 150°C, 30 min–2 h | Rapid reaction, energy efficient | Requires microwave reactor |

Research Findings and Notes

- The choice of solvent and temperature critically influences the yield and purity of N-(3-chloro-4-methylphenyl)-3-oxobutanamide.

- Microwave-assisted synthesis offers a significant reduction in reaction time without compromising yield or purity.

- Use of acetoacetyl chloride improves reaction efficiency but requires careful handling due to its reactivity and corrosiveness.

- Analytical techniques such as HPLC and NMR are essential for monitoring reaction progress and confirming product identity.

- Literature reports emphasize the importance of controlling stoichiometry and reaction environment to minimize side reactions such as polymerization or hydrolysis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chloro-4-methylphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(3-chloro-4-methylphenyl)-3-oxobutanamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desired properties.

Biology

The compound has been utilized in studies related to enzyme inhibition and protein binding . It has demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Chromobacterium violaceum, indicating its potential as a therapeutic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 µg/mL |

| Chromobacterium violaceum | 12.5 µg/mL |

Agriculture

Similar compounds have been reported to control plant diseases such as rice blast and tea anthracnose. The phytotoxic action is believed to interfere with photosynthesis, making it a candidate for development into agrochemicals.

N-(3-chloro-4-methylphenyl)-3-oxobutanamide exhibits several biological activities:

- Antibacterial Properties : The compound's structural similarities to other bioactive compounds suggest interactions with bacterial enzymes, potentially inhibiting critical pathways.

- Enzyme Inhibition : It has been shown to inhibit urease, impacting microbial growth regulation by altering ammonia metabolism.

- Antibacterial Efficacy Study : A study demonstrated the compound's effectiveness against resistant bacterial strains, highlighting its potential for therapeutic applications in treating infections.

- Enzyme Interaction Analysis : Research focused on the interaction of N-(3-chloro-4-methylphenyl)-3-oxobutanamide with urease showed non-competitive inhibition, providing insights into its mechanism of action.

Wirkmechanismus

The mechanism of action of N-(3-chloro-4-methylphenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Electronic Effects

N-(2-Chloro-4-methylphenyl)-3-oxobutanamide (CAS 160878-27-3)

- Molecular Formula: C₁₁H₁₂ClNO₂ (same as target compound).

- Key Difference : The chlorine substituent is at the 2-position instead of the 3-position on the phenyl ring.

N-(4-Methylphenyl)-3-oxobutanamide (CAS 2415-85-2)

- Key Difference : Lacks the chlorine substituent, with only a 4-methyl group.

- Impact : The absence of chlorine reduces electron-withdrawing effects, enhancing electron density on the phenyl ring. This compound is widely used in synthesizing C.I. Pigment Yellow 55 and Orange 63 , where stability is achieved through methyl substitution rather than halogenation .

N-(4-Ethoxyphenyl)-3-oxobutanamide (CAS 122-87-2)

Physical and Chemical Properties

Research Findings and Trends

- Electronic Effects : Chlorine substituents (electron-withdrawing) reduce electron density on the phenyl ring, making the amide nitrogen less nucleophilic. This contrasts with methoxy or methyl groups (electron-donating), which enhance reactivity in electrophilic substitutions .

- Steric Effects : Ortho-substituted analogs (e.g., 2-chloro) exhibit reduced coupling efficiency in pigment synthesis compared to para- or meta-substituted derivatives .

Biologische Aktivität

N-(3-chloro-4-methylphenyl)-3-oxobutanamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

N-(3-chloro-4-methylphenyl)-3-oxobutanamide is characterized by the presence of a chloro-substituted aromatic ring and an amide functional group. The general synthetic route involves the reaction of 3-chloro-4-methylphenol with acetic anhydride, leading to the formation of the target compound along with acetic acid as a byproduct.

Antibacterial Properties

Recent studies have demonstrated that N-(3-chloro-4-methylphenyl)-3-oxobutanamide exhibits notable antibacterial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Chromobacterium violaceum , indicating its potential application as an antibacterial agent in therapeutic settings.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 µg/mL |

| Chromobacterium violaceum | 12.5 µg/mL |

While specific mechanisms of action for N-(3-chloro-4-methylphenyl)-3-oxobutanamide remain largely uncharacterized, its structural similarities to other bioactive compounds suggest potential interactions with bacterial enzymes and receptors. Interaction studies indicate a binding affinity to biological targets, which may inhibit critical enzymatic pathways in bacteria.

Structure-Activity Relationship (SAR)

The biological activity of N-(3-chloro-4-methylphenyl)-3-oxobutanamide can be influenced by its structural features. Variations in the chlorine position on the aromatic ring have been shown to affect reactivity and potency. For example, compounds with different chlorine substitutions exhibit varying levels of antibacterial efficacy:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(5-chloro-2-methylphenyl)-3-oxobutanamide | C₁₁H₁₂ClNO₂ | Different chlorine position affecting reactivity |

| N-(2-chloro-6-methylphenyl)-3-oxobutanamide | C₁₁H₁₂ClNO₂ | Variation in chlorine position impacts properties |

| N-(4-hydrazino-4-oxobutanamide) | C₁₁H₁₄ClN₃O₂ | Incorporates a hydrazine group, altering activity |

In Vivo Studies

In vivo assessments have revealed that compounds similar to N-(3-chloro-4-methylphenyl)-3-oxobutanamide possess anti-inflammatory properties. For instance, studies comparing various amide derivatives indicated significant inhibition percentages comparable to standard drugs like indomethacin .

Key Findings:

- Two compounds showed 54.56% and 51.81% inhibition in anti-inflammatory activity.

- The compound derived from chlorobenzoyl propanoic acid exhibited notable antibacterial activity against Pseudomonas aeruginosa with an MIC of 25 µg/mL.

Comparative Analysis with Other Compounds

Research has also highlighted the comparative efficacy of N-(3-chloro-4-methylphenyl)-3-oxobutanamide against other synthesized compounds. The structure-based optimization has led to the development of analogs with improved potency against specific targets, showcasing the importance of SAR in drug development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-chloro-4-methylphenyl)-3-oxobutanamide, and how can yield and purity be maximized?

- Methodological Answer : The compound can be synthesized via condensation of 3-chloro-4-methylaniline with ethyl acetoacetate under acidic conditions. Key steps include:

- Reaction Setup : Use ethanol as a solvent with catalytic HCl or H₂SO₄ at reflux (~78°C).

- Workup : Neutralize with aqueous NaHCO₃ and extract with dichloromethane.

- Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, hexane/ethyl acetate gradient).

- Optimization : Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for characterizing N-(3-chloro-4-methylphenyl)-3-oxobutanamide?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR (DMSO-d₆ solvent) to identify key signals: amide NH (~10 ppm), aromatic protons (6.8–7.5 ppm), and ketone carbonyl (~200 ppm in ¹³C).

- Purity Assessment : HPLC (reverse-phase C18, UV detection at 254 nm) with retention time comparison to standards.

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (~200–250°C typical for similar amides) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C; monitor degradation via UV-vis spectroscopy (peak shifts at 270–300 nm indicate decomposition).

- Hydrolytic Stability : Test in buffered solutions (pH 2–12) at 37°C for 24–72 hours; quantify intact compound via LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electrophilic Sites : The chloro and methyl groups on the phenyl ring direct electrophilic substitution (e.g., nitration at the para position to chlorine).

- Amide Reactivity : The β-ketoamide moiety undergoes keto-enol tautomerism, enabling reactions like alkylation (e.g., with methyl iodide in basic conditions).

- Kinetic Studies : Use stopped-flow UV spectroscopy to monitor enolate formation rates in DMF with NaH as a base .

Q. How can computational methods predict N-(3-chloro-4-methylphenyl)-3-oxobutanamide’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Employ AutoDock Vina with protein targets (e.g., cytochrome P450 enzymes) using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable interactions).

- SAR Analysis : Compare with analogs (e.g., N-(3,4-dichlorophenyl)-3-oxobutanamide) to identify critical substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., IC₅0 for doxorubicin).

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., N-(3-chloro-4-methylphenyl)acetamide) that may contribute to observed effects.

- Dose-Response Curves : Apply Hill slope analysis to distinguish direct vs. indirect mechanisms .

Q. How does the compound’s crystal structure inform its physicochemical properties?

- Methodological Answer :

- XRD Analysis : Solve the structure using SHELXL (Mo Kα radiation, λ = 0.71073 Å) to determine hydrogen-bonding patterns (e.g., amide N–H···O=C interactions).

- Solubility Prediction : Correlate lattice energy (from XRD) with experimental solubility in DMSO or PBS (pH 7.4).

- Polymorph Screening : Use solvent-drop grinding to identify stable forms .

Comparative Research Questions

Q. How do structural modifications (e.g., chloro vs. methyl substituents) alter the compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives (e.g., N-(4-chloro-3-methylphenyl)-3-oxobutanamide) via parallel synthesis.

- Activity Testing : Compare IC₅0 values in enzyme inhibition assays (e.g., COX-2 or CYP450).

- QSAR Modeling : Use ClogP and Hammett σ constants to correlate substituent effects with activity .

Q. What experimental approaches validate the compound’s role as a metabolic intermediate?

- Methodological Answer :

- Isotope Labeling : Synthesize ¹⁴C-labeled compound and track metabolites in hepatocyte incubations via scintillation counting.

- Enzyme Inhibition : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to identify metabolic pathways.

- Biotransformation Profiling : Use HRMS to detect phase I/II metabolites (e.g., glucuronides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.